Evidence 1 – Serum Proteolytic Half-Life: (1S,2S)-2-ACPC Peptides Retain Stability Hours vs. Minutes for α-Ala and β-Ala Analogs
In a direct head-to-head comparison within the same study, the helical peptide Mph3 containing (1S,2S)-2-ACPC residues exhibited a serum half-life (t1/2) of 2.4 hours in human serum at 37°C. In contrast, the α-Ala-substituted mutant Mph3A showed a t1/2 of less than 10 minutes, and the β-Ala-substituted mutant Mph3B showed a t1/2 of 0.59 hours. A second peptide, Mph5, displayed a t1/2 of 2.6 hours with (1S,2S)-2-ACPC, while its α-Ala analog Mph5A degraded in under 10 minutes and its β-Ala analog Mph5B had a t1/2 of 0.53 hours [1].
| Evidence Dimension | Serum proteolytic half-life (t1/2) in human serum at 37°C |
|---|---|
| Target Compound Data | Mph3 peptide: t1/2 = 2.4 h; Mph5 peptide: t1/2 = 2.6 h (both contain multiple (1S,2S)-2-ACPC residues) |
| Comparator Or Baseline | Mph3A/Mph5A (α-Ala substitution): t1/2 < 10 min; Mph3B (β-Ala substitution): t1/2 = 0.59 h; Mph5B (β-Ala): t1/2 = 0.53 h |
| Quantified Difference | Minimum 4.1-fold improvement over β-Ala (2.4 h vs. 0.59 h); minimum 14.4-fold improvement over α-Ala (2.4 h vs. <0.167 h) |
| Conditions | Human serum, 37°C; peptide quantities estimated by LC-MS at time points 0, 0.5, 1, 2, 4, 6, and 20 or 24 h |
Why This Matters
For researchers procuring building blocks for peptide therapeutics, these data demonstrate that (1S,2S)-2-ACPC is not interchangeable with simpler β-Ala or α-Ala units; the cyclic constraint imparts more than an order-of-magnitude improvement in proteolytic resistance, which directly impacts in vivo half-life and therapeutic candidacy.
- [1] Kawai, M., Malla, T. R., Chan, H. T. H., Tumber, A., Brewitz, L., Salah, E., ... & Suga, H. (2025). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. RSC Chemical Biology, 6, 1089–1099. Table 2. View Source
